Propyl carbamate
Overview
Description
Propyl carbamate, also known as propyl urethane, is an organic compound with the molecular formula C4H9NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is a colorless, odorless compound that is used in various industrial and scientific applications due to its chemical properties.
Mechanism of Action
Target of Action
Propyl carbamate, also known as propyl-[3-(dimethylamino)propyl]carbamate, is a systemic carbamate fungicide . The primary target of this compound is the enzyme Acetylcholinesterase . This enzyme plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in the inhibition of the target enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, thereby disrupting nerve function .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the cholinergic system. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this system, leading to a range of downstream effects . Increased oxidative stress might be a result of cholinergic hyperactivity or might be due to its direct effect on the production of reactive oxygen and nitrogen species .
Pharmacokinetics
As a systemic fungicide, it is likely that this compound is absorbed and distributed throughout the organism upon exposure
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of effects, depending on the extent of exposure and the specific organism involved. In some cases, this compound has been shown to affect the expression of certain genes, such as the CsDIR16 gene in cucumbers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can potentially interact with this compound, affecting its stability and activity . Additionally, the specific conditions of the environment, such as temperature and pH, could also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Propyl carbamate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, and the nature of these interactions is often through the enzymatic hydrolysis of the carbamate ester or amide linkage . The compound, this compound, is involved in these biochemical reactions, contributing to the metabolic pathways of organisms .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. The compound, this compound, plays a role in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius. Another method involves the reaction of propylamine with carbon dioxide, followed by the addition of an alcohol to form the carbamate ester.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of propyl alcohol with phosgene, followed by the addition of ammonia. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas.
Chemical Reactions Analysis
Types of Reactions: Propyl carbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form propyl alcohol and carbamic acid.
Oxidation: this compound can be oxidized to form propyl isocyanate and carbon dioxide.
Reduction: Reduction of this compound can yield propylamine and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propyl alcohol and carbamic acid.
Oxidation: Propyl isocyanate and carbon dioxide.
Reduction: Propylamine and methanol.
Scientific Research Applications
Propyl carbamate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on enzyme activity and protein function.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Used in the production of pesticides, fungicides, and herbicides. It also serves as a solvent and intermediate in the chemical and paint industries.
Comparison with Similar Compounds
Propyl carbamate is similar to other carbamate compounds such as ethyl carbamate, methyl carbamate, and butyl carbamate. it has unique properties that make it distinct:
Ethyl Carbamate: Used in the production of alcoholic beverages and has been studied for its carcinogenic properties.
Methyl Carbamate: Used as a pesticide and has applications in the synthesis of pharmaceuticals.
Butyl Carbamate: Used as a solvent and intermediate in the chemical industry.
This compound’s unique combination of chemical stability, reactivity, and biological activity makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
propyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOKMNHRPSGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060833 | |
Record name | Propyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Powder; [MSDSonline] | |
Record name | n-Propyl carbamate | |
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Boiling Point |
196 °C | |
Record name | PROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |
Record name | PROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 52.4 °C | |
Record name | PROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS | |
CAS No. |
627-12-3 | |
Record name | Propyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627123 | |
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Record name | PROPYL CARBAMATE | |
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Record name | Carbamic acid, propyl ester | |
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Record name | Propyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |
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Record name | Propyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.986 | |
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Record name | PROPYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL3EUA03Q | |
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Record name | PROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60 °C | |
Record name | PROPYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial effect of propyl carbamate and how does it compare to urea and urethane?
A1: this compound exhibits both bacteriostatic and bactericidal properties against a range of gram-negative and some gram-positive bacteria []. It shows greater antibacterial activity compared to urea and methyl or ethyl carbamate. Studies suggest that this compound is approximately three times more potent than urethane and six times more effective than urea in inhibiting bacterial growth []. Furthermore, it demonstrates about four times the bactericidal potency of urethane and 8-10 times that of urea [].
Q2: How does this compound interact with sulfanilamide and para-aminobenzoic acid (PABA)?
A2: While sub-inhibitory concentrations of this compound alone do not inhibit bacterial growth, combining it with similarly ineffective concentrations of sulfanilamide results in a bacteriostatic mixture []. The exact nature of this interaction, whether additive or synergistic, remains unclear []. Additionally, this compound, similar to urea and urethane, can inhibit the antagonistic effect of PABA on sulfanilamide []. Interestingly, this inhibitory effect on PABA is observed at lower concentrations of this compound compared to urea or ethyl carbamate [].
Q3: What is the impact of this compound on the oxygen consumption of Escherichia coli?
A3: this compound, at concentrations that completely inhibit growth, reduces the oxygen consumption rate of E. coli to about 50% of the rate observed in the absence of the compound []. This effect is similar to that observed with sulfathiazole, suggesting a possible similarity in their mechanisms of action []. Interestingly, this compound, unlike sulfathiazole, can accelerate the oxygen consumption of resting E. coli cells [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not include specific spectroscopic data for this compound, they mention the use of techniques such as IR and NMR spectroscopy to elucidate the structure of synthesized carbamate pesticides, including a this compound derivative [].
Q6: How does altering the alkyl chain length of carbamates affect their antibacterial activity?
A6: Research suggests that increasing the number of carbon atoms in the alkyl chain of carbamate derivatives generally leads to enhanced antibacterial effects []. This is evident in the higher potency of this compound compared to ethyl carbamate and urethane (ethyl carbamate) [].
Q7: Does the configuration of the carbon chain in this compound influence its antibacterial activity?
A7: The configuration of the carbon chain appears to have minimal impact on the antibacterial properties of this compound. Isothis compound, a branched-chain isomer, demonstrates comparable activity to the straight-chain this compound [].
Q8: What is known about the toxicity of this compound?
A8: Research on the teratogenic and carcinogenic effects of carbamate compounds indicates a potential for toxicity []. In a study on Syrian hamsters, this compound demonstrated teratogenicity comparable to ethyl carbamate (urethane) []. Further research in mice showed that n-propyl carbamate exhibited weak lung carcinogenic activity []. These findings underscore the importance of careful consideration regarding the potential toxicity of this compound.
Q9: How is ethyl carbamate, a related compound, typically analyzed in beverages?
A9: Several research papers describe methods for determining ethyl carbamate in various beverages like wine and soy sauce [, , , ]. These methods often involve extraction techniques like headspace solid-phase microextraction (HS-SPME) followed by analysis using gas chromatography coupled with mass spectrometry (GC/MS) [, , , ]. The use of internal standards like n-propyl carbamate is also common for accurate quantification [, , , ].
Q10: Are there any applications of this compound in drug development?
A11: While the provided research doesn't mention specific drug development applications for this compound itself, it highlights the use of "1-ethyl-1-methyl this compound," also known as emylcamate, as a muscle relaxant and tranquilizer in orthopedic practice [].
Q11: What is the impact of carbamate pesticides on the soil ecosystem?
A12: Research highlights the significant impact of carbamate pesticides on soil microbial communities and enzyme activities. A study on three carbamate pesticides, including a this compound derivative, revealed that lower doses can stimulate microbial biomass and population growth, while higher doses have adverse effects []. Similarly, these pesticides initially suppressed soil enzyme activities, but the effects varied depending on the enzyme and pesticide concentration []. These findings emphasize the importance of understanding the ecological implications of carbamate pesticide use.
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